

In-depth Technical Guide to the Physical Characteristics of p-Cyanophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Methylsulfonyl)benzonitrile**

Cat. No.: **B1297823**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of p-Cyanophenyl methyl sulfone (also known as **4-(methylsulfonyl)benzonitrile**). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties. This document presents quantitative data in a structured format, details experimental methodologies, and includes a logical workflow for physical characterization.

Core Physical and Chemical Properties

p-Cyanophenyl methyl sulfone is a solid organic compound with the chemical formula $C_8H_7NO_2S$ and a molecular weight of 181.21 g/mol .[\[1\]](#)[\[2\]](#) Its structure consists of a phenyl ring substituted with a cyano group and a methyl sulfone group at the para position.

Quantitative Physical Characteristics

A summary of the key physical properties of p-Cyanophenyl methyl sulfone is presented in the table below for easy reference and comparison.

Property	Value	Units	Source(s)
Molecular Formula	C ₈ H ₇ NO ₂ S	-	[1] [2]
Molecular Weight	181.21	g/mol	[1] [2]
CAS Number	22821-76-7	-	[1] [2]
Physical State	Solid, Crystalline Powder	-	[2]
Melting Point	137 - 142	°C	
Boiling Point (Predicted)	385.8 ± 34.0	°C	
Mass Spectrum ([M+H] ⁺)	182.02702	m/z	

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of p-Cyanophenyl methyl sulfone are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered p-Cyanophenyl methyl sulfone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which is equipped with a heating block and a thermometer or a digital temperature sensor.
- **Heating and Observation:** The sample is heated at a controlled rate. A preliminary rapid heating can be done to get an approximate melting range. For an accurate measurement,

the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

Objective: To determine the boiling point of a substance. For a high-melting solid like p-Cyanophenyl methyl sulfone, this is typically a predicted value as the compound may decompose at its boiling point under atmospheric pressure. The following is a general protocol for liquids.

Methodology:

- Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.
- Data Recording: The heat source is then removed. The liquid in the test tube will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

Objective: To determine the solubility of p-Cyanophenyl methyl sulfone in various solvents.

Methodology:

- Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
- Qualitative Assessment: A small, weighed amount of p-Cyanophenyl methyl sulfone (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL). The mixture is agitated vigorously. Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature.
- Quantitative Assessment (Shake-Flask Method):
 - An excess amount of the solid is added to a known volume of the solvent in a sealed flask.
 - The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered or centrifuged to remove any undissolved solid.
 - The concentration of the solute in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Objective: To identify the functional groups present in the molecule.

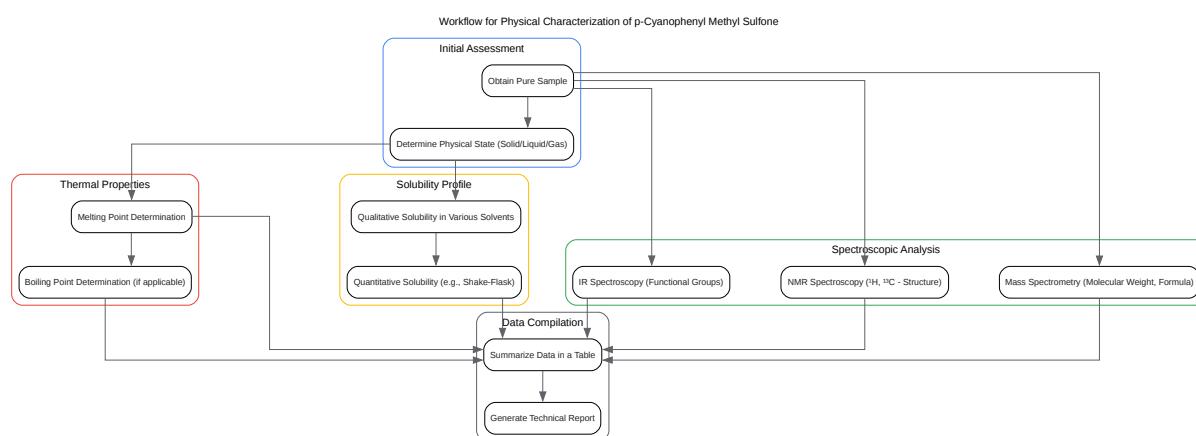
Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
- Sample Application: A small amount of the solid p-Cyanophenyl methyl sulfone is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded by measuring the absorption of infrared radiation by the sample. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (^1H and ^{13}C NMR):

- Sample Preparation: A small amount of the compound (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the sample is irradiated with a short pulse of radiofrequency energy, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The chemical shifts, integration (for ^1H NMR), and coupling patterns of the signals provide detailed information about the structure of the molecule.


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a novel or uncharacterized solid organic compound like p-Cyanophenyl methyl sulfone.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of an organic solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. 4-(Methylsulfonyl)benzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [In-depth Technical Guide to the Physical Characteristics of p-Cyanophenyl Methyl Sulfone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297823#p-cyanophenyl-methyl-sulfone-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com